
1,4-Dichloro-2-iodobenzene
Overview
Description
1,4-Dichloro-2-iodobenzene (CAS: 29682-41-5; molecular formula: C₆H₃Cl₂I; molecular weight: 272.898 g/mol) is a halogenated aromatic compound featuring two chlorine substituents at the 1- and 4-positions and an iodine atom at the 2-position of the benzene ring . Its IUPAC standard InChIKey is SBHVNORGKIPGCL-UHFFFAOYSA-N, and it is commercially available as a specialty chemical for research and industrial applications . Key physical properties include a boiling point of 255–256°C (at 742 mmHg) and a melting point of 21°C . The compound’s structural complexity and heavy halogen substituents influence its physicochemical behavior, making it distinct from simpler chlorobenzenes.
Preparation Methods
1,4-Dichloro-2-iodobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2-iodo-1,4-dinitrobenzene with hydrochloric acid in the presence of acetic acid. The specific preparation steps include nitro reduction, acetic acid rearrangement, and chlorination .
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced equipment and controlled environments is crucial to manage the reactivity of the halogenated intermediates and to ensure safety.
Chemical Reactions Analysis
1,4-Dichloro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium iodide, and other strong nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation can lead to the formation of iodosobenzene derivatives.
Coupling Reactions: It can also undergo coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
1,4-Dichloro-2-iodobenzene (CAS No. 29682-41-5) consists of a benzene ring with two chlorine atoms at the para positions and one iodine atom at the ortho position. This specific arrangement enhances its reactivity and stability, allowing it to serve as an effective building block in organic synthesis.
Applications in Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of complex organic compounds. Its dual halogenation allows for diverse reactivity patterns, particularly in coupling reactions such as:
- Cross-coupling reactions : It acts as a coupling partner in reactions like Suzuki and Stille reactions, facilitating the formation of biaryl compounds.
- Electrophilic aromatic substitution : The halogen substituents can enhance electrophilic reactivity, making it suitable for further functionalization.
Comparison with Similar Compounds
Compound | Key Features | Applications |
---|---|---|
1,4-Dichlorobenzene | Lacks iodine; less versatile in multi-step synthesis | Solvent and intermediate |
2,5-Dichloroiodobenzene | Different substitution pattern; varied reactivity | Organic synthesis |
Iodobenzene | Contains only one iodine; less reactive | Electrophilic aromatic substitution |
Biological Applications
The compound has shown potential in medicinal chemistry due to its ability to interact with biological macromolecules:
- Synthesis of Pharmaceuticals : Its derivatives have been explored for therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Biological Activity : Studies indicate that this compound can interact with proteins and nucleic acids, potentially leading to modifications in cellular functions.
Case Study: Toxicological Assessment
A study conducted on the genotoxicity of this compound demonstrated positive results in vitro using Chinese hamster lung cells without metabolic activation. The compound exhibited mutagenic effects under certain conditions, emphasizing the need for careful handling and assessment during pharmaceutical development .
Industrial Applications
In the industrial sector, this compound is utilized in the production of:
- Agrochemicals : It serves as a precursor in synthesizing herbicides and pesticides.
- Dyes and Pigments : Its unique structure allows for the development of various colorants used in textiles and coatings.
Analytical Applications
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation using acetonitrile and water as mobile phases. This method is scalable and suitable for isolating impurities during preparative separation processes .
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-iodobenzene involves its reactivity as a halogenated aromatic compound. The presence of chlorine and iodine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out. For example, in nucleophilic aromatic substitution, the electron-withdrawing effects of the halogens facilitate the attack of nucleophiles on the aromatic ring .
Comparison with Similar Compounds
Structural and Physical Properties
1,4-Dichloro-2-iodobenzene is compared to structurally related halogenated benzenes, focusing on molecular weight, boiling points, and substituent effects:
*Estimated based on halogen substituent trends.
Key Observations:
- Molecular Weight : The iodine atom significantly increases the molecular weight compared to chlorine-only analogs (e.g., 1,4-dichlorobenzene is 147 g/mol vs. 272.90 g/mol for the iodinated derivative) .
- Boiling Point : The boiling point of this compound (255–256°C) is markedly higher than that of 1,4-dichlorobenzene (174°C), reflecting iodine’s larger atomic size and stronger van der Waals interactions .
- Refractive Index Prediction : Group contribution methods for refractive index prediction show higher errors for iodine-containing compounds (e.g., an error of 0.067 for this compound vs. an average error of 0.006 for hydrocarbons) due to challenges in modeling heavy halogens .
Commercial and Research Utility
- Synthetic Applications: this compound is used in organometallic synthesis and materials science, where iodine’s reactivity facilitates functionalization. For example, it serves as a building block in iodobismuthate complexes with crystallographic applications .
- Availability : The compound is marketed by suppliers like TCI Chemicals and Kanto Reagents, with prices reflecting its niche use (e.g., ¥6,800/10g in Japan) . In contrast, 1,4-dichlorobenzene is mass-produced for consumer products like mothballs, underscoring differences in scale and cost .
Biological Activity
Overview
1,4-Dichloro-2-iodobenzene (CAS No. 29682-41-5) is a halogenated aromatic compound with the molecular formula CHClI. It has garnered interest in various fields, particularly in medicinal chemistry and toxicology, due to its unique structural properties and biological interactions.
Chemical Structure and Properties
This compound consists of a benzene ring substituted with two chlorine atoms at the para positions and one iodine atom at the ortho position. This specific configuration influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The halogen substituents can facilitate electrophilic aromatic substitution reactions, which may lead to modifications in cellular functions.
Key Mechanistic Insights:
- Electrophilic Interactions : The halogens can act as electrophiles, potentially forming adducts with nucleophilic sites on proteins or DNA.
- Metabolic Stability : The compound's stability and solubility in biological systems affect its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).
Biological Activity
The biological effects of this compound have been studied in various contexts:
Toxicological Studies
- Carcinogenic Potential : Research indicates that this compound may exhibit carcinogenic properties. In rodent studies, it has been associated with increased incidences of kidney tumors and liver lesions at high doses .
- Hematological Effects : Administration of the compound has shown significant impacts on hematological parameters, including decreases in red blood cell counts and hemoglobin levels in male rats exposed to high doses .
- Nephrotoxicity : The compound has been linked to nephropathy in animal models, with increased incidences of renal tubular hyperplasia observed .
Pharmacological Applications
This compound is also explored for its potential as a precursor in the synthesis of biologically active molecules. Its unique halogenation pattern can be advantageous in developing pharmaceuticals targeting specific biochemical pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other halogenated benzene derivatives:
Study 1: Carcinogenicity in Rodents
A two-year study conducted by the National Toxicology Program (NTP) evaluated the carcinogenic potential of this compound in F344/N rats. The study found a dose-related increase in tubular cell adenocarcinomas in male rats exposed to high doses (600 mg/kg) .
Study 2: Hematological Impact Assessment
In another study assessing hematological changes over a 13-week period, significant decreases were noted in hematocrit and hemoglobin levels among male rats receiving doses as low as 300 mg/kg .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-dichloro-2-iodobenzene under laboratory conditions?
- Methodological Answer : The synthesis typically involves halogenation or iodination of pre-chlorinated benzene derivatives. For example, direct iodination of 1,4-dichlorobenzene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) can yield the target compound. Alternative methods include Ullmann-type coupling reactions, where aryl halides are coupled under copper catalysis. Purity validation via GC (>98.0%) is critical, as seen in analogous syntheses of 1-chloro-4-iodobenzene .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation, as demonstrated in iodobismuthate studies where CCDC data validated molecular geometry .
- NMR spectroscopy (¹H/¹³C) identifies substitution patterns, with iodine's electronegativity causing distinct deshielding in adjacent protons.
- Gas chromatography (GC) with flame ionization detection ensures purity assessment, as highlighted in reagent catalog protocols .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to potential toxicity and reactivity:
- Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks.
- Store in amber glass containers under inert atmospheres to prevent photodegradation or hydrolysis.
- Follow disposal guidelines for halogenated aromatics, as outlined in safety data sheets for structurally similar iodobenzenes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties of chlorinated iodobenzenes across studies?
- Methodological Answer : Contradictions often arise from variations in analytical methods or sample purity. To address this:
- Cross-validate data using multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
- Assess study reliability by checking for peer-reviewed validation and reproducibility, as emphasized in chlorobenzene data reviews where non-peer-reviewed abstracts were deemed insufficient .
- Apply computational chemistry (e.g., DFT calculations) to predict and compare properties like bond lengths and dipole moments .
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?
- Methodological Answer : The iodine atom acts as a superior leaving group compared to chlorine due to its lower bond dissociation energy. Regioselectivity can be probed via:
- Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) to track intermediate formation.
- Isotopic labeling (e.g., ¹²⁵I) to monitor substitution pathways, as applied in analogous halogenated aromatic systems .
- Computational modeling (e.g., transition state analysis) to map activation barriers for competing reaction pathways .
Q. What strategies are recommended for extrapolating toxicological data from structurally analogous chlorinated aromatics to this compound?
- Methodological Answer :
- Use read-across approaches by comparing functional groups (e.g., dichloro-iodo substitution patterns) with well-studied toxins like dioxins or chlorobenzenes. Prioritize analogs with similar logP values and metabolic pathways .
- Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps, leveraging protocols from EPA dioxane toxicity assessments .
- Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation or endocrine disruption potential based on halogen positioning .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the environmental persistence of this compound?
- Methodological Answer :
- Perform photodegradation studies under simulated sunlight (e.g., UV-Vis irradiation) with HPLC monitoring to track decomposition products .
- Use soil/water microcosms spiked with the compound to assess biodegradation rates, referencing EPA methodologies for dioxane persistence .
- Employ isotope tracing (e.g., ¹⁴C-labeled analogs) to quantify mineralization pathways .
Q. What advanced techniques are suitable for analyzing trace impurities in this compound samples?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) detects low-abundance contaminants (e.g., polychlorinated byproducts) with ppm-level sensitivity .
- Headspace GC-MS identifies volatile impurities, while ICP-MS quantifies heavy metal residues from catalytic reactions .
- 2D-NMR (e.g., HSQC, HMBC) resolves overlapping signals in complex mixtures .
Q. Notes on Contradictions and Gaps
- Data Reliability : Studies lacking peer review (e.g., abstracts) may report inconsistent properties; always prioritize crystallographic or spectroscopic validation .
- Toxicity Extrapolation : No direct data exists for this compound, so combine read-across models with targeted assays to mitigate uncertainty .
Properties
IUPAC Name |
1,4-dichloro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2I/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHVNORGKIPGCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183840 | |
Record name | 1,4-Dichloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 22 deg C; [ChemIDplus] Liquid; mp = 20-21 deg C; [Alfa Aesar MSDS] | |
Record name | 1,4-Dichloro-2-iodobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9751 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
29682-41-5 | |
Record name | 1,4-Dichloro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29682-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-2-iodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dichloro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichloro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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